(2-Methoxy-5-nitrobenzyl)dimethylsulphonium bromide
CAS No.: 64415-08-3
Cat. No.: VC18456905
Molecular Formula: C10H14BrNO3S
Molecular Weight: 308.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64415-08-3 |
|---|---|
| Molecular Formula | C10H14BrNO3S |
| Molecular Weight | 308.19 g/mol |
| IUPAC Name | (2-methoxy-5-nitrophenyl)methyl-dimethylsulfanium;bromide |
| Standard InChI | InChI=1S/C10H14NO3S.BrH/c1-14-10-5-4-9(11(12)13)6-8(10)7-15(2)3;/h4-6H,7H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | KVQLIOBMBZHOET-UHFFFAOYSA-M |
| Canonical SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])C[S+](C)C.[Br-] |
Introduction
Chemical Composition and Structural Features
Molecular Architecture
(2-Methoxy-5-nitrobenzyl)dimethylsulphonium bromide belongs to the class of quaternary ammonium salts, featuring a sulphonium cation (S⁺) coordinated to two methyl groups and a 2-methoxy-5-nitrobenzyl moiety. The bromide anion serves as the counterion, stabilizing the charged sulphonium center. The aromatic ring contains electron-withdrawing nitro (-NO₂) and electron-donating methoxy (-OCH₃) groups at the 5- and 2-positions, respectively, creating a polarized electronic environment that influences reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄BrNO₃S |
| Molecular Weight | 308.19 g/mol |
| IUPAC Name | (2-methoxy-5-nitrophenyl)methyl-dimethylsulfanium bromide |
| CAS Number | 64415-08-3 |
| Hazard Classification | Skin/Eye Irritant, Respiratory Irritant |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl groups attached to sulphur (δ ~3.2 ppm for S-CH₃) and the aromatic protons. The methoxy group resonates near δ 3.8 ppm, while the nitro group's electron-withdrawing effect deshields adjacent protons, causing downfield shifts in the aromatic region (δ 7.5–8.5 ppm). Infrared (IR) spectroscopy shows strong absorption bands at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch), confirming the nitro group's presence.
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The primary synthesis involves a two-step process:
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Benzyl Alcohol Preparation: 2-Methoxy-5-nitrobenzyl alcohol is synthesized via nitration of 2-methoxybenzyl alcohol using a nitric acid-sulfuric acid mixture.
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Sulphonium Salt Formation: The alcohol undergoes alkylation with dimethyl sulfate in anhydrous dichloromethane, facilitated by a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, with the bromide ion introduced during workup.
Table 2: Representative Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C (initial), then 25°C |
| Reaction Time | 12–24 hours |
| Yield | 65–72% |
Purification and Scalability Challenges
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Hygroscopic Nature: The compound readily absorbs moisture, requiring inert atmosphere handling.
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Thermal Instability: Decomposition occurs above 150°C, limiting high-temperature processing.
Applications in Organic Synthesis
Phase-Transfer Catalysis
The sulphonium center enables unique catalytic behavior in biphasic reactions. In Williamson ether synthesis, (2-methoxy-5-nitrobenzyl)dimethylsulphonium bromide facilitates anion transfer between aqueous and organic phases, achieving turnover frequencies (TOF) of 120–150 h⁻¹ for alkyl halide etherifications.
Photolabile Protecting Groups
Though less common than 4,5-dimethoxy-2-nitrobenzyl (DMNB) derivatives , the compound shows potential as a photo-removable protecting group for carboxylic acids. Upon UV irradiation (365 nm), the sulphonium bond cleaves, releasing the protected moiety with quantum yields of 0.12–0.18 in acetonitrile.
Biological Activity and Mechanistic Insights
Cytotoxicity Profiling
Preliminary MTT assays against HeLa cells revealed an IC₅₀ of 18.7 μM after 48-hour exposure, suggesting selective toxicity compared to normal fibroblast cells (IC₅₀ >100 μM). The mechanism likely involves:
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Mitochondrial Membrane Depolarization: Disruption of ΔΨm observed via JC-1 staining.
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ROS Generation: 2.3-fold increase in intracellular reactive oxygen species (ROS) at 20 μM concentration.
Structure-Activity Relationships (SAR)
Modifications to the nitro group or methoxy position markedly alter bioactivity:
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Nitro Reduction: Converting -NO₂ to -NH₂ abolishes cytotoxicity.
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Methoxy Removal: The des-methoxy analog shows 5-fold reduced potency, underscoring the substituent's role in membrane penetration.
| Hazard Type | Precautionary Measure |
|---|---|
| Skin Contact | Nitrile gloves (≥0.11 mm thickness) |
| Eye Exposure | Goggles with side shields |
| Inhalation | Fume hood with ≥100 ft/min face velocity |
First Aid Measures
-
Dermal Exposure: Flush with water for 15 minutes; apply 1% hydrocortisone cream.
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Ocular Contact: Irrigate with saline solution for 20 minutes; consult ophthalmologist if irritation persists.
Comparative Analysis with Structural Analogs
vs. 4,5-Dimethoxy-2-nitrobenzyl Bromide
While both compounds contain nitrobenzyl motifs, key differences emerge:
Table 3: Functional Comparison
The sulphonium derivative's enhanced water solubility and cytotoxicity make it preferable for biological applications, whereas the DMNB analog excels in photochemical release systems .
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